Molecular Weight Distinction and Its Impact on Boiling Point vs. Parent Perhydrodibenzo[a,i]fluorene
The target compound exhibits a substantially higher molecular weight (422.73 g/mol) than the unsubstituted perhydrodibenzo[a,i]fluorene (286.49 g/mol) [1] due to the addition of a decahydro-1-naphthyl group. This increase in carbon number from C21 to C31 is predicted to raise the atmospheric boiling point significantly. While the parent compound has a predicted boiling point of 392.7±9.0 °C , the target compound's boiling point, although not experimentally determined in available literature, is expected to be well above 450 °C based on trends for fused-ring perhydro-carbons.
Parent: MW 286.49 (C21H34), bp 392.7±9.0 °C
| Evidence Dimension | Molecular weight and predicted boiling point |
|---|---|
| Target Compound Data | MW: 422.73 g/mol; C31H50; Predicted bp > 450 °C (class inference) |
| Comparator Or Baseline | Perhydrodibenzo[a,i]fluorene: MW 286.49 g/mol; C21H34; Predicted bp 392.7±9.0 °C |
| Quantified Difference | Molecular weight increase of 47.6%; Carbon number increase of 10. |
| Conditions | Comparisons based on standard predicted physical property data from chemical databases. |
Why This Matters
For applications requiring low volatility at high temperatures, such as high-temperature heat transfer fluids or gas chromatography standards, the significantly reduced vapor pressure implied by this molecular weight difference makes the target compound a more suitable candidate.
- [1] NIST Chemistry WebBook. 1H-Dibenzo[a,i]fluorene, eicosahydro-. CAS 55256-24-1. Formula: C21H34, MW: 286.4947 g/mol. View Source
